molecular formula C18H21FN6O2 B10922687 N-(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10922687
M. Wt: 372.4 g/mol
InChI Key: IAYUUIYTQPINEE-UHFFFAOYSA-N
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Description

N~5~-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the pyrazole and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N~5~-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N5-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyrazole-containing molecules. Examples include:

  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N~5~-(2-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}ETHYL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21FN6O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H21FN6O2/c1-3-25-11-14(12(2)23-25)10-20-8-9-21-17(26)18-22-16(24-27-18)13-4-6-15(19)7-5-13/h4-7,11,20H,3,8-10H2,1-2H3,(H,21,26)

InChI Key

IAYUUIYTQPINEE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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